molecular formula C22H26N2O3 B6536123 N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(3-methylphenoxy)acetamide CAS No. 1040644-30-1

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(3-methylphenoxy)acetamide

Cat. No.: B6536123
CAS No.: 1040644-30-1
M. Wt: 366.5 g/mol
InChI Key: DXYPWCVCBIQGOC-UHFFFAOYSA-N
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Description

The compound N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(3-methylphenoxy)acetamide is a substituted acetamide featuring a 2,3-dihydroindole core acylated with a 2,2-dimethylpropanoyl group at the 1-position and a 3-methylphenoxyacetamide moiety at the 6-position. The indole scaffold is common in pharmaceuticals, suggesting possible applications in targeting G protein-coupled receptors (GPCRs) or enzymes .

Properties

IUPAC Name

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-2-(3-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-15-6-5-7-18(12-15)27-14-20(25)23-17-9-8-16-10-11-24(19(16)13-17)21(26)22(2,3)4/h5-9,12-13H,10-11,14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYPWCVCBIQGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCN3C(=O)C(C)(C)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW Key Substituents Potential Application Reference
Target Compound C₂₂H₂₆N₂O₃ 374.46 3-methylphenoxy, dihydroindole Pharma (GPCRs) Inferred
BG14077 (4-fluoro analog) C₂₁H₂₃FN₂O₃ 370.42 4-fluorophenoxy Pharma
6b (Nitro-substituted analog) C₂₁H₁₈N₅O₄ 404.40 2-nitrophenyl Antimicrobial
Alachlor C₁₄H₂₀ClNO₂ 269.77 2-chloro, methoxymethyl Herbicide

Table 2: Spectroscopic Signatures of Key Functional Groups

Compound IR (C=O stretch, cm⁻¹) ¹H NMR (δ ppm, NH) Biological Activity Inference
Target Compound ~1670–1680 (amide) ~10.5–11.0 GPCR modulation
6b 1682 10.79 Nitro group enhances reactivity
JNJ5207787 N/A N/A GPCR antagonism

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